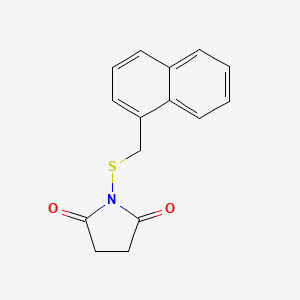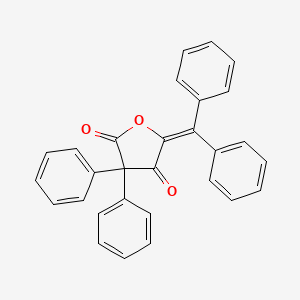
1-Acetyl-4-methoxy-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-methoxy-2-naphthol is an organic compound belonging to the naphthalene family Naphthalenes are characterized by their two ortho-fused benzene rings This compound is notable for its unique structure, which includes an acetyl group at the first position, a methoxy group at the fourth position, and a hydroxyl group at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methoxy-2-naphthol can be synthesized through several methods. One common approach involves the acylation of 2-methoxynaphthalene using acetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction is typically carried out in a solvent like nitrobenzene under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization and distillation to achieve high purity levels required for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-methoxy-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted naphthalene compounds depending on the reagents used.
Scientific Research Applications
1-Acetyl-4-methoxy-2-naphthol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Acetyl-4-methoxy-2-naphthol involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX) by forming hydrogen bonds with specific amino acid residues in the enzyme’s active site. This inhibition can lead to anti-inflammatory effects. The compound’s methoxy and acetyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 1-Acetyl-2-naphthol
- 2-Acetyl-1-naphthol
- 2-Methoxy-1-naphthol
Comparison: 1-Acetyl-4-methoxy-2-naphthol is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to 1-Acetyl-2-naphthol and 2-Acetyl-1-naphthol, the presence of the methoxy group at the fourth position enhances its solubility and potential for hydrogen bonding. This structural uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
5891-63-4 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methoxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-8(14)13-10-6-4-3-5-9(10)12(16-2)7-11(13)15/h3-7,15H,1-2H3 |
InChI Key |
HUSLXRRSHBIRFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C2=CC=CC=C21)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


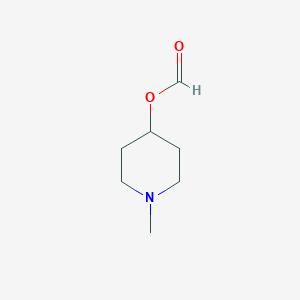

![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)


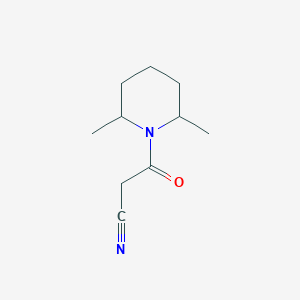
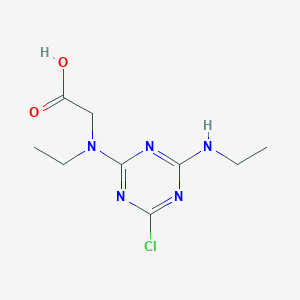


![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
